Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-
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Overview
Description
®-2-(Tetrahydropyranyloxy)propionic acid is an organic compound that features a tetrahydropyranyl ether group attached to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tetrahydropyranyloxy)propionic acid typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. This process can be achieved using various reagents and catalysts, such as acid catalysts, heterogeneous catalysts, and neutral reagents . The reaction conditions often include mild temperatures and specific solvents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of ®-2-(Tetrahydropyranyloxy)propionic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Tetrahydropyranyloxy)propionic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
®-2-(Tetrahydropyranyloxy)propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Tetrahydropyranyloxy)propionic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyranyl ether group can act as a protecting group, allowing selective reactions at other functional sites. The propionic acid moiety can participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyranyl ethers: Compounds with similar protecting groups used in organic synthesis.
Propionic acid derivatives: Compounds with similar carboxylic acid moieties used in various chemical reactions.
Uniqueness
®-2-(Tetrahydropyranyloxy)propionic acid is unique due to its combination of a tetrahydropyranyl ether group and a propionic acid moiety, providing distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
2-(oxan-2-yloxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRORNCZFPJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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